2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are integral components of many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-methylbenzaldehyde with guanidine to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often involve the use of catalysts such as zinc chloride and solvents like ethanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and halogenated compounds, which can further be utilized in various chemical syntheses .
Scientific Research Applications
2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-(4-fluorophenyl)pyrimidine-5-carboxylic acid
- 2-Amino-4-(4-chlorophenyl)pyrimidine-5-carboxylic acid
Comparison: Compared to its analogs, 2-Amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-2-4-8(5-3-7)10-9(11(16)17)6-14-12(13)15-10/h2-6H,1H3,(H,16,17)(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVDAAITKFCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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